molecular formula C20H15NO6 B11462658 4-(7-methoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(7-methoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11462658
M. Wt: 365.3 g/mol
InChI Key: SMSWXSVWBCGTPE-UHFFFAOYSA-N
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Description

4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a methoxy-substituted benzodioxole moiety fused with a pyranoquinoline core, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with methylene chloride under acidic conditions.

    Formation of the Pyranoquinoline Core: The pyranoquinoline core is synthesized through a series of condensation reactions involving appropriate quinoline derivatives and aldehydes under basic or acidic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyranoquinoline core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinoline core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzodioxole or quinoline moieties using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the modulation of various biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole moieties, such as myristicin and safrole.

    Quinoline derivatives: Compounds with similar quinoline cores, such as quinine and chloroquine.

Uniqueness

4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione is unique due to its combination of a methoxy-substituted benzodioxole moiety with a pyranoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H15NO6

Molecular Weight

365.3 g/mol

IUPAC Name

4-(7-methoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C20H15NO6/c1-24-14-6-10(7-15-19(14)26-9-25-15)12-8-16(22)27-18-11-4-2-3-5-13(11)21-20(23)17(12)18/h2-7,12H,8-9H2,1H3,(H,21,23)

InChI Key

SMSWXSVWBCGTPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3CC(=O)OC4=C3C(=O)NC5=CC=CC=C54

Origin of Product

United States

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